3-Amino-2,4-dichlorobenzoic acid

Übersicht

Beschreibung

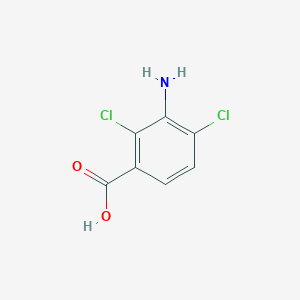

3-Amino-2,4-dichlorobenzoic acid is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2,4-dichlorobenzoic acid typically involves the chlorination of 3-aminobenzoic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the nitration of benzoic acid to form 3-nitrobenzoic acid, followed by reduction to 3-aminobenzoic acid, and finally chlorination to yield the desired product. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form 3-amino-2,4-dichlorobenzyl alcohol or other reduced forms.

Substitution: The amino group and chlorine atoms can participate in substitution reactions, such as nucleophilic aromatic substitution, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can be used under basic conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Chemistry

ADCBA serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its versatile reactivity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for creating derivatives with specific properties.

Table 1: Common Reactions of 3-Amino-2,4-Dichlorobenzoic Acid

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms quinones or oxidized derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Produces 3-amino-2,4-dichlorobenzyl alcohol | Lithium aluminum hydride, sodium borohydride |

| Substitution | Nucleophilic aromatic substitution to form derivatives | Sodium hydroxide or other nucleophiles |

Biological Research

Potential Therapeutic Applications

Research indicates that ADCBA exhibits antimicrobial and anti-inflammatory properties. Studies have shown that it can stimulate lipid production in soybean seeds, suggesting potential applications in agriculture to enhance crop yields. For instance, a study reported a 25% increase in total lipid synthesis at a concentration of 20 µg/ml of ADCBA.

Case Study: Lipid Production in Soybeans

A study conducted on germinating soybean seeds demonstrated that ADCBA significantly increased lipid synthesis across various lipid classes (neutral lipids, glycolipids, phospholipids). The exact mechanism remains under investigation but is thought to involve interactions with enzymes related to fatty acid synthesis.

Agricultural Applications

Selective Herbicide

ADCBA is recognized for its effectiveness as a selective herbicide. It targets broadleaf weeds and annual grasses by disrupting essential growth processes. The compound's mode of action involves interference with biochemical pathways critical for plant development, ultimately leading to the death of unwanted vegetation.

Table 2: Herbicidal Efficacy of ADCBA

| Target Weeds | Mode of Action | Application Rate (kg/ha) |

|---|---|---|

| Broadleaf Weeds | Inhibits growth processes | 1-2 |

| Annual Grasses | Disrupts biochemical pathways | 1-2 |

Industrial Applications

Production of Dyes and Pigments

In the industrial sector, ADCBA is utilized in the synthesis of dyes and pigments. Its chlorinated structure contributes to the stability and color properties required for various applications in textiles and coatings.

Wirkmechanismus

The mechanism of action of 3-amino-2,4-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino group and chlorine atoms on the benzene ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

- 3-Amino-2,5-dichlorobenzoic acid

- 2-Amino-3,4-dichlorobenzoic acid

- 4-Amino-2,3-dichlorobenzoic acid

Comparison: 3-Amino-2,4-dichlorobenzoic acid is unique due to the specific positions of the amino and chlorine substituents on the benzene ring. This unique arrangement can lead to different chemical reactivity and biological activity compared to its isomers. For example, the position of the chlorine atoms can influence the compound’s ability to undergo substitution reactions and its interaction with biological targets.

Biologische Aktivität

3-Amino-2,4-dichlorobenzoic acid (commonly known as chloramben) is an aromatic compound characterized by a benzene ring substituted with two chlorine atoms at the 2 and 4 positions, an amino group at the 3 position, and a carboxylic acid functional group. Its molecular formula is C7H6Cl2N O2, with a molecular weight of approximately 206.02 g/mol. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

Chemical Structure:

- Molecular Formula: C7H6Cl2N O2

- Molecular Weight: 206.02 g/mol

Synthesis Methods:

- Nitration followed by reduction of 2,4-dichlorobenzoic acid.

- Direct amination of 2,4-dichlorobenzoyl chloride.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. Studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further investigation in the development of antimicrobial agents.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Anti-inflammatory Effects

Additionally, this compound has been noted for its anti-inflammatory properties. It may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Phytotoxic Activity

This compound has also been studied for its phytotoxic effects on various plant species. It exhibits selective herbicidal activity, impacting seed germination and growth in certain weeds. This property suggests potential applications in agricultural herbicides .

Table 2: Phytotoxic Effects on Selected Weeds

| Weed Species | Effect Observed | Concentration (kg/ha) | Reference |

|---|---|---|---|

| Amaranthus retroflexus | Inhibition of growth | 6 | |

| Sorghum halepense | Reduced germination | 6 |

Interaction with Biological Targets

Research indicates that this compound can interact with several biological targets, influencing various biochemical pathways. This interaction profile may contribute to its observed biological activities and warrants further exploration to elucidate the mechanisms involved .

Case Studies and Research Findings

A study published in the Journal of Chemical Research highlighted the synthesis and characterization of derivatives of chloramben and their biological evaluations. The findings suggested that modifications to the compound could enhance its antimicrobial and anti-inflammatory properties, indicating a pathway for developing more effective derivatives.

In another investigation focusing on phytotoxicity, researchers evaluated the effects of various derivatives on weed species. The study confirmed that while some derivatives exhibited significant activity, the parent compound demonstrated marked phytotoxic effects at specific concentrations .

Eigenschaften

IUPAC Name |

3-amino-2,4-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIWETSWQFRAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301396 | |

| Record name | 3-Amino-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50917-28-7 | |

| Record name | 3-Amino-2,4-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50917-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Amino-2,4-dichlorobenzoic acid influence lipid production in soybeans?

A1: Research suggests that this compound stimulates lipid synthesis in germinating soybean seeds. [] Studies observed a 25% increase in total lipid synthesis with a 20 µg/ml concentration of the compound. [] This stimulatory effect was observed across different lipid classes, including neutral lipids, glycolipids, and phospholipids. [] While the exact mechanism remains unclear, the research points to a potential interaction with enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase or fatty acid synthetase. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.